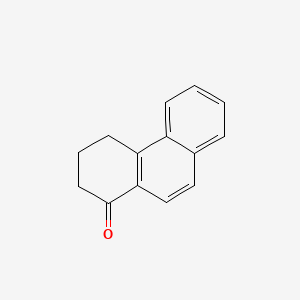

3,4-Dihydro-2H-phenanthren-1-one

描述

Contextualization within Polycyclic Aromatic Ketone and Phenanthrenoid Chemistry

Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives, such as polycyclic aromatic ketones (PAKs), are a large class of organic compounds. astrochem.orgnih.gov PAKs are of particular interest due to their presence in the environment and their potential biological activities. oup.comacs.org Phenanthrenoids, compounds containing a phenanthrene (B1679779) skeleton, are found in nature and have been the subject of extensive research. wikipedia.org 3,4-Dihydro-2H-phenanthren-1-one serves as a crucial link between these two important classes of compounds, embodying the structural features of both.

Historical Overview of Phenanthrenone (B8515091) Scaffold Synthesis

The synthesis of phenanthrene and its derivatives has a long history, with initial discoveries dating back to the late 19th century from coal tar. wikipedia.org Over the years, numerous synthetic methods have been developed to construct the phenanthrene framework. A classic and notable method is the Haworth phenanthrene synthesis, which involves the reaction of naphthalene (B1677914) with succinic anhydride (B1165640). iptsalipur.org This reaction proceeds through several steps, including the formation of 4-(naphthalen-1-yl)-4-oxobutanoic acid and subsequent cyclization to yield 3,4-dihydrophenanthren-1(2H)-one. iptsalipur.org This method has been a cornerstone in the synthesis of phenanthrene derivatives.

Significance as a Versatile Synthetic Building Block and Structural Motif

The chemical reactivity of this compound makes it a highly versatile building block in organic synthesis. nih.govresearchgate.net The presence of a ketone functional group and an aromatic core allows for a wide array of chemical transformations. It is a key intermediate in the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. guidechem.comgoogle.com Its rigid, polycyclic structure also makes it an interesting motif for the design of new materials and ligands. espublisher.com

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 573-22-8 |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| Synonyms | 1,2,3,4-Tetrahydrophenanthren-1-one, 1-Oxo-1,2,3,4-tetrahydrophenanthrene, 3,4-dihydrophenanthren-1(2H)-one |

Data sourced from PubChem CID 225683 nih.gov

属性

IUPAC Name |

3,4-dihydro-2H-phenanthren-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBARGPSSEIXDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=CC=CC=C23)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280072 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-22-8 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 573-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Keto-1,2,3,4-tetrahydrophenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAN6R458LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformations of 3,4 Dihydro 2h Phenanthren 1 One

Carbonyl Group Modifications and Derivatizations

The ketone functionality is a primary site for chemical reactions, including reductions and nucleophilic additions.

Reduction Reactions of the Ketone Functionality

The carbonyl group of 3,4-Dihydro-2H-phenanthren-1-one can be reduced to a hydroxyl group, yielding 1,2,3,4-tetrahydrophenanthren-1-ol. This transformation is a key step in the synthesis of various phenanthrene (B1679779) derivatives. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

In a broader context of related polycyclic aromatic hydrocarbons (PAHs), the reduction of the aromatic system is a critical step in their anaerobic degradation. For instance, the enzymatic reduction of 2-phenanthroyl-CoA to dihydro-2-phenanthroyl-CoA is a crucial step in the anaerobic degradation of phenanthrene, overcoming the resonance energy of the aromatic rings. nih.gov This reduction is catalyzed by 2-phenanthroyl-CoA reductase, a type III aryl-CoA reductase. nih.gov While this specific example involves enzymatic reduction of a carboxylated phenanthrene derivative, it highlights the biological relevance of reducing the phenanthrene core.

Condensation and Nucleophilic Addition Reactions at the Carbonyl Center (e.g., Knoevenagel Condensation)

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a variety of condensation and addition products. A notable example is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. wikipedia.orgjocpr.comresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated ketone. wikipedia.org

The Knoevenagel condensation is widely used in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. researchgate.netnih.gov The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene (B1212753) compound without promoting self-condensation of the ketone. wikipedia.org Various catalysts and reaction conditions have been developed to improve the efficiency and selectivity of the Knoevenagel condensation, including the use of solid catalysts and solvent-free conditions. jocpr.comsigmaaldrich.com

While specific examples of Knoevenagel condensation with this compound are not detailed in the provided search results, the general principles of this reaction are applicable. The reaction would involve the condensation of the phenanthrenone (B8515091) with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a suitable catalyst to afford the corresponding arylidene derivative.

Functionalization of Aromatic and Aliphatic Rings

Both the aromatic and the dihydrogenated rings of this compound can be chemically modified.

Electrophilic Aromatic Substitution Reactions

The aromatic rings of the phenanthrene core can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. byjus.comuci.eduminia.edu.egmasterorganicchemistry.com These reactions proceed through a three-step mechanism: generation of an electrophile, nucleophilic attack by the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regioselectivity of these reactions is influenced by the existing substituents on the aromatic ring. The carbonyl group and the aliphatic ring of this compound will direct incoming electrophiles to specific positions on the aromatic system. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. libretexts.org

The specific directing effects of the fused ring system in this compound would determine the precise location of substitution.

Oxidative Transformations of the Dihydrogenated Ring

The dihydrogenated ring of this compound is susceptible to oxidation, which can lead to aromatization or the introduction of new functional groups. In the context of microbial metabolism of phenanthrene, oxidative pathways are well-established. For example, soil pseudomonads can oxidatively metabolize phenanthrene through the formation of trans-3,4-dihydro-3,4-dihydroxyphenanthrene, which is then converted to 3,4-dihydroxyphenanthrene before ring cleavage. nih.gov

While this example involves the oxidation of the parent phenanthrene, similar oxidative transformations could be envisioned for the dihydrogenated ring of this compound using chemical oxidants. The presence of the ketone would influence the reactivity and potential products of such an oxidation.

Regioselective Functionalization of the Phenanthrenone Core

Achieving regioselective functionalization of the phenanthrenone core is crucial for the synthesis of specific isomers and derivatives. The inherent reactivity of the different positions on the phenanthrene nucleus, combined with the directing effects of the existing functional groups, governs the outcome of chemical reactions.

In the broader field of heterocyclic chemistry, strategies for achieving regioselectivity in the functionalization of pyridine rings have been developed using transient 3,4-pyridyne intermediates. nih.govnih.govrsc.org These methods rely on the use of directing groups to control the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.govnih.gov While not directly applicable to the all-carbon phenanthrene system, these studies highlight the importance of directing groups and reaction intermediates in controlling regioselectivity.

For this compound, regioselective functionalization would involve a careful choice of reagents and reaction conditions to target a specific position on either the aromatic or the aliphatic ring system.

Rearrangement Reactions and Skeletal Reorganizations Involving the Dihydrophenanthrenone Framework

The rigid, fused-ring system of this compound and its derivatives is susceptible to a variety of rearrangement reactions, often triggered by acidic or photochemical conditions. These transformations can lead to profound changes in the molecular skeleton, providing access to novel and structurally complex carbocyclic and heterocyclic frameworks.

One notable example is the acid-catalyzed rearrangement of dienones derived from this compound, which can lead to the formation of spirocyclic compounds. Under acidic conditions, the protonation of the carbonyl group can initiate a cascade of bond migrations, resulting in a skeletal reorganization where one of the rings contracts or expands to form a spirocyclic junction. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the starting material and the reaction conditions employed.

Furthermore, the dihydrophenanthrenone framework can be a substrate for classic name reactions that involve skeletal reorganization. For instance, the Favorskii rearrangement of α-halo derivatives of this compound can induce a ring contraction, leading to the formation of fluorene-carboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate, followed by nucleophilic ring opening. wikipedia.orgddugu.ac.indrhnsp.org

Photochemical conditions can also unlock unique rearrangement pathways. The photochemical Wolff rearrangement of 2-diazo-3,4-dihydro-2H-phenanthren-1-one, generated in situ from the corresponding ketone, leads to a ring-contracted product through a ketene intermediate. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govnih.gov This intermediate can be trapped with various nucleophiles to afford a range of functionalized fluorene derivatives.

| Reaction Type | Substrate | Conditions | Key Intermediate | Product Type |

|---|---|---|---|---|

| Acid-Catalyzed Rearrangement | Dienones of this compound | Acidic | Carbocation | Spirocyclic compounds |

| Favorskii Rearrangement | α-Halo-3,4-dihydro-2H-phenanthren-1-one | Basic | Cyclopropanone | Fluorene-carboxylic acid derivatives |

| Photochemical Wolff Rearrangement | 2-Diazo-3,4-dihydro-2H-phenanthren-1-one | Photochemical (UV light) | Ketene | Fluorene derivatives |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond classical rearrangement reactions, the unique structural and electronic properties of this compound have been harnessed to explore novel reactivity patterns and achieve unprecedented chemical transformations. These explorations have expanded the synthetic utility of this scaffold, leading to the creation of diverse and complex molecular architectures.

One area of emerging interest is the use of this compound as a building block in multicomponent reactions for the synthesis of spiro-heterocycles. nih.govbeilstein-journals.orgnih.gov For instance, the reaction of 2-arylidene derivatives of this compound with various nucleophiles in a domino Michael addition-initiated sequence can lead to the construction of intricate spirocyclic systems containing heterocyclic moieties. nih.govsemanticscholar.orgnih.gov These reactions often proceed with high stereoselectivity, allowing for the creation of complex three-dimensional structures.

The dihydrophenanthrenone core can also serve as a precursor to exocyclic dienes, which can then participate in Diels-Alder reactions to construct polycyclic systems. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comkhanacademy.orgyoutube.com The regioselectivity and stereoselectivity of these cycloaddition reactions can be controlled by the nature of the dienophile and the reaction conditions, providing a powerful tool for the synthesis of complex natural product-like scaffolds.

Furthermore, the application of modern synthetic methodologies, such as transition-metal-catalyzed C-H functionalization, has opened up new avenues for the derivatization of the this compound skeleton. rsc.org Palladium-catalyzed α-arylation of the enolate of this compound, for example, allows for the direct introduction of aryl groups at the α-position, a transformation that is challenging to achieve through classical methods. nih.govnih.govresearchgate.netdntb.gov.ua This approach provides a convergent and efficient route to a wide range of substituted dihydrophenanthrenones.

Unexpected reactivity has also been observed in seemingly straightforward transformations. For instance, the reduction of substituted 3,4-Dihydro-2H-phenanthren-1-ones can sometimes lead to products with unexpected stereochemistry or even rearranged skeletons, highlighting the subtle interplay of steric and electronic effects within this constrained ring system. These serendipitous discoveries often pave the way for the development of new synthetic strategies.

| Reaction Type | Reactant(s) | Key Transformation | Product Type |

|---|---|---|---|

| Domino Michael Addition/Cyclization | 2-Arylidene-3,4-dihydro-2H-phenanthren-1-ones and nucleophiles | Formation of multiple C-C and C-heteroatom bonds | Spiro-heterocycles |

| Diels-Alder Reaction | Exocyclic dienes derived from this compound and dienophiles | [4+2] Cycloaddition | Polycyclic systems |

| Palladium-Catalyzed α-Arylation | This compound and aryl halides | Direct C-H/C-C bond formation | α-Aryl-3,4-dihydro-2H-phenanthren-1-ones |

Applications of 3,4 Dihydro 2h Phenanthren 1 One As a Synthetic Intermediate and Material Precursor

Role in the Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of multiple fused aromatic rings. espublisher.com The phenanthrene (B1679779) skeleton is a fundamental building block for many larger and more complex PAHs. espublisher.com 3,4-Dihydro-2H-phenanthren-1-one is a key starting material for the synthesis of various phenanthrene derivatives that can be further elaborated into extended polycyclic systems. espublisher.comrsc.org

Methodologies such as palladium-catalyzed Heck reactions followed by a Reverse Diels-Alder reaction have been developed to synthesize 9,10-dihydrophenanthrene (B48381) and its derivatives from precursors that can be derived from this compound. espublisher.com Furthermore, oxidative radical cyclization of biphenyl (B1667301) aryl acetylenes, which can be accessed from phenanthrene precursors, provides a route to functionalized phenanthrenyl stannanes. These stannanes are versatile building blocks for constructing larger polyaromatic structures. nih.gov The ability to introduce various substituents onto the phenanthrene ring system through reactions involving the ketone functionality of this compound allows for the synthesis of a wide array of tailored PAHs with specific electronic and physical properties. espublisher.com

Precursor to Structurally Diverse Heterocyclic Systems and Fused Ring Architectures

The chemical structure of this compound provides multiple reaction sites for the construction of heterocyclic rings. The ketone group can react with various reagents to form nitrogen-, oxygen-, and sulfur-containing heterocycles fused to the phenanthrene framework.

For instance, the synthesis of nitrogen-containing heterocycles such as pyridazines and thiazoles often involves the reaction of a ketone with appropriate binucleophiles. nih.govresearchgate.net The reaction of the bromoacetyl derivative of a ketone with thioacetamide (B46855) or thiourea (B124793) can lead to the formation of a thiazole (B1198619) ring. researchgate.net Similarly, condensation reactions with hydrazines can yield pyridazine (B1198779) derivatives. nih.gov These general synthetic strategies can be applied to this compound to create novel fused heterocyclic systems.

Oxygen-containing heterocycles, such as those with a pyran ring, can also be synthesized. The hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with suitable dienophiles is a common method for preparing 3,4-dihydro-2H-pyrans. rsc.org The ketone functionality of this compound can be manipulated to create the necessary unsaturated precursor for such cycloaddition reactions, leading to the formation of phenanthrene-fused pyran systems.

Utilization in the Synthesis of Natural Product Scaffolds and Analogs

The phenanthrene nucleus is a core structural motif in a variety of naturally occurring compounds, many of which exhibit significant biological activity. espublisher.com this compound serves as a valuable starting point for the total synthesis of several complex natural products and their analogs.

A prominent example is the synthesis of aristolochic acids, a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus. nih.govnih.gov Synthetic strategies towards aristolochic acids often involve the construction of the phenanthrene core through methods like the Suzuki-Miyaura coupling, where a suitably functionalized precursor derived from this compound could be employed. nih.govresearchgate.net

Furthermore, the morphinan (B1239233) alkaloids, which include medicinally important compounds like morphine and codeine, are characterized by a hydrophenanthrene skeleton. wikipedia.orgnih.gov Total syntheses of these complex molecules often rely on the construction of a phenanthrene intermediate, which is then further elaborated to form the complete pentacyclic structure. scite.ainih.gov The use of a phenanthrenone (B8515091) intermediate is a key step in several reported syntheses of morphine alkaloids. scite.ai

Development of Advanced Materials with Tunable Electronic and Optical Properties

The extended π-conjugated system of the phenanthrene core makes it an attractive component for the development of advanced organic materials with interesting electronic and optical properties. By modifying the structure of this compound, a variety of functional materials can be accessed.

Phenanthrene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs). They can serve as host materials for fluorescent or phosphorescent dopants in the emissive layer of these devices. The specific substitution pattern on the phenanthrene ring, which can be controlled through synthetic routes starting from this compound, influences the electronic properties and emission characteristics of the resulting OLEDs.

Moreover, the functionalization of the phenanthrene unit with photochromic moieties, such as dithienylethenes, leads to the creation of redox-active photochromic materials. nih.govresearchgate.net These materials can undergo reversible changes in their electronic and optical properties upon exposure to light, making them promising candidates for applications in molecular switches and organic field-effect transistors. nih.gov

Certain phenanthrene derivatives have been shown to act as organic photoredox catalysts. beilstein-journals.orgnih.gov These catalysts can absorb visible light and participate in single-electron transfer processes to facilitate a variety of chemical reactions. nih.gov For example, phenanthrene has been used as an electron donor in a two-molecule organic photoredox system for decarboxylative and deboronative reactions. acs.org The ability to synthesize a wide range of phenanthrene derivatives from this compound allows for the fine-tuning of their photophysical and electrochemical properties to optimize their catalytic activity for specific transformations. beilstein-journals.org

The versatility of the phenanthrene scaffold allows for its incorporation into more complex material systems with responsive and functional properties. For instance, maleimide-functionalized polymers, such as those derived from poly(3,4-ethylenedioxythiophene) (PEDOT), can be readily reacted with various moieties to create tailored materials. rsc.org A similar functionalization strategy could be applied to phenanthrene derivatives synthesized from this compound to create novel functional polymers.

The development of phenanthrene derivatives that exhibit photochromism demonstrates their potential for use in responsive materials. nih.gov The ability to switch between different states with distinct properties upon external stimulation, such as light, is a key feature of smart materials. The phenanthrene core provides a robust and tunable platform for designing such systems.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3,4 Dihydro 2h Phenanthren 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework of 3,4-Dihydro-2H-phenanthren-1-one can be assembled.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the aromatic region would display complex multiplets for the eight protons on the phenanthrene (B1679779) core, while the aliphatic region would show distinct signals for the three methylene (B1212753) groups. The protons on C2, C3, and C4 would appear as multiplets, with their chemical shifts and coupling patterns providing information about their spatial relationships.

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov For the parent compound, 14 distinct signals would be expected. The carbonyl carbon (C1) would resonate significantly downfield (typically 190-220 ppm), while the aromatic carbons would appear in the 110-150 ppm range. The aliphatic carbons (C2, C3, C4) would be found in the upfield region (20-40 ppm). aps.org For derivatives, the number and chemical shifts of these signals would change depending on the nature and position of the substituents. For instance, a study on various 9,10-dihydrophenanthrene (B48381) derivatives showed characteristic shifts that confirmed their specific substitution patterns. acs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~198 |

| C2 | ~2.6 (t) | ~39 |

| C3 | ~2.1 (m) | ~23 |

| C4 | ~3.0 (t) | ~29 |

| C4a | - | ~133 |

| C4b | - | ~135 |

| C5 | ~8.2 (d) | ~128 |

| C6 | ~7.5 (t) | ~127 |

| C7 | ~7.6 (t) | ~128 |

| C8 | ~7.9 (d) | ~126 |

| C8a | - | ~131 |

| C9 | ~7.4 (d) | ~123 |

| C10 | ~7.8 (d) | ~129 |

| C10a | - | ~138 |

Note: These are estimated values based on typical chemical shift ranges for tetralone and phenanthrene systems. Actual experimental values may vary.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex derivatives, 2D NMR experiments are essential. wikipedia.orglibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons on C2 and C3, and between C3 and C4, confirming the connectivity of the saturated ring. It would also reveal couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the straightforward assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different molecular fragments. youtube.com For example, the protons on C2 and C3 would show HMBC correlations to the carbonyl carbon C1, and the proton on C4 would correlate to carbons C4b and C5, thus confirming the placement of the ketone and the fusion of the rings.

The combined application of these 1D and 2D NMR techniques allows for the complete and unequivocal assignment of the molecular structure of this compound and its derivatives. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, the molecular formula is C₁₄H₁₂O. The calculated exact mass for the molecular ion [M]⁺˙ is 196.0888 Da. nih.gov An experimental HRMS measurement confirming this value would definitively establish the molecular formula.

Fragment Analysis: Upon ionization in the mass spectrometer (commonly by electron impact, EI), the molecular ion becomes energetically unstable and undergoes fragmentation. wikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, which is structurally related to 1-tetralone, characteristic fragmentation pathways are expected. wikipedia.orglibretexts.org

Key fragmentation mechanisms for ketones include:

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, this could involve cleavage of the C1-C10a bond or the C1-C2 bond. Cleavage of the C1-C2 bond would lead to the loss of a C₃H₅ radical, while cleavage of the C1-C10a bond would be part of a more complex fragmentation cascade.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain.

Loss of Small Neutral Molecules: The molecular ion can also lose stable neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄).

A plausible fragmentation pathway for this compound would involve an initial retro-Diels-Alder reaction leading to the loss of ethylene (C₂H₄, 28 Da), followed by the loss of carbon monoxide (CO, 28 Da) from the resulting ion. A study on the fragmentation of dihydro-2-phenanthroyl-CoA showed a characteristic cleavage yielding a dihydro-2-phenanthroic acid fragment (m/z = 224). researchgate.net

Interactive Data Table: Plausible HRMS Fragmentation for this compound

| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |

| 196.0888 | [C₁₄H₁₂O]⁺˙ (Molecular Ion) | - |

| 168.0575 | [C₁₂H₈O]⁺˙ | C₂H₄ (Ethylene) |

| 167.0497 | [C₁₂H₇O]⁺ | C₂H₅ |

| 140.0524 | [C₁₁H₈]⁺˙ | CO from m/z 168 |

| 139.0548 | [C₁₁H₇]⁺ | H from m/z 140 |

Note: These are proposed fragmentations based on known mechanisms for related structures. Experimental verification is required.

X-ray Crystallography for Unambiguous Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of all atoms in the molecule can be determined.

While a crystal structure for this compound itself is not publicly available, the principles can be illustrated by examining the crystallographic data of related compounds. For instance, studies on various functionalized heterocyclic compounds provide detailed structural parameters. nih.govrsc.org The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format.

A hypothetical analysis of a derivative of this compound would yield a data table similar to the one below, which is based on a representative crystal structure of a related organic molecule. rsc.org This data would unambiguously confirm the connectivity of the atoms and reveal the conformation of the six-membered saturated ring (e.g., half-chair, twist-boat) and the planarity of the aromatic system.

Interactive Data Table: Representative Crystallographic Data for a Fused-Ring Heterocycle

| Parameter | Value |

| Empirical Formula | C₂₇H₃₄N₂O₄ |

| Formula Weight | 450.56 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | |

| a (Å) | 8.0460(10) |

| b (Å) | 14.280(2) |

| c (Å) | 22.646(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2602.0(6) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.150 |

Note: This data is for a representative compound (dihydroimidazole derivative) to illustrate the type of information obtained from X-ray crystallography and is not the actual data for this compound. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Stereochemical Elucidation

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute configuration of chiral molecules. wikipedia.org While this compound is achiral, derivatives with substituents at stereogenic centers (for example, at positions 2 or 4) would be chiral and would exhibit a CD spectrum.

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum plots the difference in molar extinction coefficient (Δε) or molar ellipticity ([θ]) against wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. The spectrum of the opposite enantiomer will be a mirror image.

The absolute configuration of a chiral derivative of this compound can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). faccts.de A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration.

Another powerful approach is the exciton (B1674681) chirality method. This method is applicable when a molecule contains two or more chromophores that are spatially close. The through-space interaction of their transition dipole moments leads to a characteristic bisignate (two-signed) CD signal, the sign of which can be directly related to the chirality of their spatial arrangement. nih.gov

For a hypothetical chiral derivative, such as (R)-2-methyl-3,4-dihydro-2H-phenanthren-1-one, the ECD spectrum would be key to confirming its stereochemistry. The n→π* transition of the carbonyl group and the π→π* transitions of the aromatic system would give rise to characteristic Cotton effects.

Interactive Data Table: Representative ECD Data for a Chiral Ketone

| Wavelength (λmax, nm) | Molar Ellipticity (Δε) | Associated Transition |

| ~330 | Negative | n→π* (C=O) |

| ~280 | Positive | ¹Lₐ (π→π) |

| ~250 | Negative | ¹Bₐ (π→π) |

| ~220 | Positive | ¹Bₑ (π→π*) |

Note: This is a representative table illustrating the type of data obtained from an ECD experiment for a chiral aromatic ketone. The signs and wavelengths are hypothetical for a derivative of this compound.

By utilizing these advanced chiroptical methods, the absolute stereochemistry of chiral derivatives of this compound can be unambiguously determined, which is crucial for understanding their biological activity and potential applications.

Theoretical and Computational Studies of 3,4 Dihydro 2h Phenanthren 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for determining the fundamental electronic structure and predicting various molecular properties of 3,4-Dihydro-2H-phenanthren-1-one. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve approximations of the Schrödinger equation for the molecule. usc.eduarxiv.org These calculations provide a detailed picture of the electron distribution, orbital energies, and other key physicochemical characteristics.

The electronic structure analysis typically focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. For this compound, the calculations would reveal the influence of the fused aromatic rings and the carbonyl group on the electron density. researchgate.net

A variety of molecular properties can be computed, providing valuable data that can be used to predict the compound's behavior. nih.gov These properties are derived from the calculated electronic wave function.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O | PubChem nih.gov |

| Molecular Weight | 196.24 g/mol | PubChem nih.gov |

| Exact Mass | 196.088815002 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| XLogP3 | 3.3 | PubChem nih.gov |

These quantum calculations provide a foundational, atom-level understanding of the molecule's inherent characteristics before it engages in chemical reactions or interactions.

Computational Elucidation of Reaction Mechanisms and Transition States (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for investigating the mechanisms of complex reactions. mdpi.comnih.gov For reactions involving this compound, DFT calculations can be used to map the entire potential energy surface, providing a detailed, step-by-step description of the reaction pathway. This includes identifying all intermediates and, crucially, the transition states that connect them.

The process involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are computationally optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the energy of the transition state determines the activation energy and thus the rate of the reaction. researchgate.net

Energy Profile Construction: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile allows chemists to understand the feasibility of a proposed mechanism and to compare alternative pathways. mdpi.com

For example, the synthesis of this compound often involves an intramolecular cyclization reaction. chemicalbook.com DFT calculations could elucidate the precise mechanism of this ring-closure, determining whether it is a concerted or stepwise process and identifying the key transition state. This insight is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and selectivity. While many density functionals are available, studies show that only a select few may provide a balanced and accurate description for complex organic reactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Dihydrophenanthrenone Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of dihydrophenanthrenone systems over time. mdpi.com In an MD simulation, the motion of every atom is calculated over a series of small time steps, governed by a force field that approximates the interatomic forces. nih.gov This provides a trajectory of the molecule's movement, revealing how it behaves in a condensed phase, such as in a solvent.

MD simulations can be used to:

Explore the conformational landscape and the transitions between different conformers. nih.gov

Simulate the interaction of this compound with solvent molecules, providing insights into solvation effects.

Model its interaction with other molecules, such as substrates or biological macromolecules, to understand intermolecular forces and binding dynamics. mdpi.com

The combination of conformational analysis and MD simulations provides a complete picture of both the static and dynamic structural properties of the molecule, which are essential for understanding its function and reactivity. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure and identity. researchgate.net DFT calculations are particularly effective at predicting vibrational frequencies (for Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

The typical workflow involves:

Optimizing the molecular geometry of the most stable conformer(s) of this compound at a chosen level of theory (e.g., B3LYP functional with a suitable basis set). researchgate.net

Performing a frequency calculation on the optimized geometry to predict the vibrational modes. The resulting frequencies often require scaling to better match experimental values.

Calculating NMR shielding tensors to predict the ¹H and ¹³C chemical shifts.

This predictive power is invaluable. For instance, in the synthesis of a new derivative of this compound, comparing the experimentally measured IR and NMR spectra with the computationally predicted spectra can provide unambiguous confirmation of the target structure. Studies on structurally related molecules like dihydronaphthalenes have shown that rotational constants and other spectroscopic parameters can be accurately determined through a combination of experimental measurement and computational analysis, leading to precise structural derivations. researchgate.net

Molecular Modeling for Rational Design in Organic Synthesis

Molecular modeling serves as a powerful tool for the rational design of new molecules and synthetic pathways, moving beyond trial-and-error experimentation. nih.gov By leveraging the insights gained from quantum chemistry and molecular dynamics, chemists can make informed predictions to guide their synthetic efforts.

In the context of this compound, molecular modeling can be applied to:

Optimize Synthetic Routes: By modeling the mechanisms of reactions that form or consume the molecule, researchers can identify bottlenecks (high-energy transition states) and devise strategies to overcome them, for example, by designing more effective catalysts. researchgate.net

Design Novel Derivatives: Computational tools can be used to predict how structural modifications to the dihydrophenanthrenone scaffold will affect its electronic, physical, or biological properties. For example, if the goal is to create a derivative with specific electronic properties, models can predict the effect of adding different substituent groups to the aromatic rings. This approach is central to fields like drug discovery, where molecules are designed to fit and interact with a specific biological target. nih.gov

Understand Reactivity: Modeling can explain the regioselectivity and stereoselectivity of reactions involving the ketone or the adjacent methylene (B1212753) groups, allowing chemists to better control the outcome of synthetic transformations.

This "in silico" approach, where molecules are designed and tested computationally before being synthesized in the lab, accelerates the discovery process and makes organic synthesis more efficient and predictable. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions in 3,4 Dihydro 2h Phenanthren 1 One Chemistry

Integration of Flow Chemistry and Automated Synthesis Platforms

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is increasingly benefiting from the adoption of flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of 3,4-Dihydro-2H-phenanthren-1-one, which often involves strongly acidic or high-temperature conditions for intramolecular cyclization, flow reactors provide a safer and more controlled environment.

Future research will likely focus on developing continuous-flow processes for key synthetic steps, such as the intramolecular Friedel-Crafts acylation of precursors like 1-Naphthalenebutyric acid. chemicalbook.com Automated platforms can be integrated with these flow systems to rapidly screen reaction conditions (e.g., catalysts, temperature, residence time) and optimize yields. This high-throughput experimentation will accelerate the discovery of novel synthetic routes and facilitate the production of a diverse library of dihydrophenanthrenone derivatives.

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Cyclization Reaction

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Risk of thermal runaway | Minimized risk |

| Scalability | Difficult, requires re-optimization | Linear and predictable |

| Reagent Handling | Manual, large volumes | Automated, small volumes |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is central to the synthesis of phenanthrene (B1679779) structures. nih.gov Future catalyst development for this compound will target several key areas. Firstly, the development of more robust and reusable solid acid catalysts could replace corrosive and difficult-to-handle homogeneous acids like trifluoromethanesulfonic acid, which is currently used in cyclization reactions. chemicalbook.com

Secondly, transition-metal catalysis, particularly with palladium and rhodium, offers powerful methods for constructing the phenanthrene core via C-H activation and cross-coupling reactions. rsc.orgnih.gov Research is moving towards catalysts that can functionalize aromatic C-H bonds directly, bypassing the need for pre-functionalized starting materials and improving atom economy. researchgate.netresearchgate.net For instance, palladium-catalyzed intramolecular C-H arylation is a promising strategy for synthesizing phenanthridinones and could be adapted for phenanthrenones. researchgate.net

Finally, the development of enantioselective catalysts is a major frontier. youtube.com Creating chiral versions of this compound is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired activities. Asymmetric catalysis will enable the synthesis of single-enantiomer products, which is a significant advancement over classical resolution methods.

Table 2: Potential Catalytic Systems for Improved Synthesis

| Catalyst Type | Target Reaction | Potential Advantages |

| Zeolites/Solid Acids | Intramolecular Cyclization | Reusability, reduced waste, milder conditions |

| Palladium(II) Complexes | C-H Activation/Arylation | High efficiency, broad substrate scope, direct functionalization. rsc.orgnih.gov |

| Chiral Phosphoric Acids | Asymmetric Cyclization | Access to enantiomerically pure products, high stereoselectivity |

| Ruthenium Catalysts | C-H/C-O Arylation | Efficient synthesis of substituted PAHs. elsevierpure.com |

Exploration of Novel Reactivity and Unconventional Synthetic Routes

Beyond established methods, researchers are exploring unconventional strategies to synthesize and modify the this compound scaffold. C-H activation is a leading area, with the potential to directly introduce functional groups onto the aromatic rings without directing groups, offering new pathways to novel derivatives. acs.org Palladium-catalyzed dual C-H functionalization has been shown to create complex tricyclic molecules from simpler aromatic ketones. rsc.org

Photochemical and electrochemical methods are also emerging as powerful tools. Photochemical cyclization of diarylethenes, known as the Mallory reaction, is a classic method for forming phenanthrenes and could be adapted for dihydrophenanthrenone synthesis under mild, light-induced conditions. wikipedia.org Electrosynthesis offers a reagent-free alternative for driving cyclization and functionalization reactions, minimizing waste and improving the sustainability of the synthetic process.

Furthermore, the ketone functional group itself is a site for novel reactivity. For example, rhodium-catalyzed reactions can achieve the direct addition of aromatic C-H bonds to ketones, a process that could be used to build more complex structures from the this compound core. researchgate.net

Rational Design of Dihydrophenanthrenone Derivatives for Specific Advanced Applications

The phenanthrene core is a key structural motif in a variety of functional molecules, from natural products to materials for organic electronics. slideshare.net The rational design of derivatives of this compound is a major future direction, leveraging computational chemistry and structure-property relationship studies to create molecules with tailored functions. nih.gov

In materials science, phenanthrene derivatives are being investigated for use in organic light-emitting diodes (OLEDs). google.com By modifying the substituents on the phenanthrene skeleton, researchers can tune the electronic properties, thermal resistance, and luminous efficiency of these materials. google.com The ketone group in this compound provides a convenient handle for attaching other aromatic groups or functional moieties to create novel host materials for OLEDs.

In medicinal chemistry, phenanthrene derivatives are found in numerous natural products with biological activity, including some with anti-mycobacterial properties. nih.govpan.plresearchgate.net The dihydrophenanthrenone scaffold can be used as a starting point to design and synthesize new therapeutic agents. By systematically altering the substitution pattern, it may be possible to optimize the biological activity and pharmacokinetic properties of these compounds.

Table 3: Potential Applications Driven by Rational Design

| Application Area | Design Strategy | Target Property |

| Organic Electronics | Attaching electron-donating/withdrawing groups | Tunable HOMO/LUMO levels, improved charge transport |

| Medicinal Chemistry | Introducing polar groups, heterocyclic rings | Enhanced solubility, specific receptor binding |

| Fluorescent Probes | Extending conjugation, adding fluorophores | High quantum yield, sensitivity to specific analytes |

| Antimycobacterial Agents | Mimicking natural product structures | Increased potency and selectivity against pathogens. researchgate.netresearchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound chemistry lies at the intersection of disciplines. The fusion of organic synthesis with materials science will drive the creation of advanced functional materials. For example, the synthesis of phenanthrene-containing polymers can lead to new plastics with unique optical and electronic properties. slideshare.net

The ability to prepare autofluorescent microparticles from phenanthrene highlights its potential use in creating synthetic mimics for cosmic dust or in advanced sensor applications. acs.org The ketone functionality of this compound can be used to anchor the molecule to surfaces or to initiate polymerization, creating self-assembled monolayers or functional polymer coatings. This interdisciplinary approach, combining synthetic control with materials characterization and device engineering, will ensure that the full potential of the phenanthrene scaffold is realized in next-generation technologies.

常见问题

Q. What are the recommended methods for synthesizing 3,4-Dihydro-2H-phenanthren-1-one with high purity, and how can purity be validated?

Methodological Answer: Synthesis typically involves cyclization or oxidation of phenanthrene derivatives under controlled conditions. For example, catalytic hydrogenation or acid-mediated ring-closing reactions may be employed. Purity validation requires analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

- Melting Point Analysis to verify consistency with literature values (CAS: 573-22-8) .

Safety protocols, including inert atmosphere handling and static discharge prevention, should be followed during synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust .

- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. For spills, use inert absorbents (e.g., vermiculite) and avoid ignition sources .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Structural characterization requires:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolve bond lengths, angles, and stereochemistry .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹).

- Density Functional Theory (DFT) Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

Methodological Answer: Address discrepancies by:

- Comparative Analysis: Replicate experiments under identical conditions (solvent, temperature, instrument calibration) .

- Meta-Analysis: Cross-reference data from multiple sources (e.g., ChEBI, Acta Crystallographica) to identify systematic errors .

- Collaborative Validation: Share raw data via open-access platforms to enable peer verification, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer: Use quantum chemical methods to model reaction pathways:

- DFT/Molecular Dynamics (MD): Simulate transition states and activation energies for electrophilic substitution or hydrogenation reactions .

- Solvent Effects Modeling: Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent reactivity .

- Machine Learning (ML): Train models on existing phenanthrene derivative datasets to predict regioselectivity .

Q. How can researchers study the environmental impact or biodegradation pathways of this compound?

Methodological Answer: Design ecotoxicology studies using:

- OECD Guideline Tests: Assess acute toxicity (e.g., Daphnia magna assays) and biodegradability (e.g., Closed Bottle Test) .

- Soil Mobility Analysis: Measure adsorption coefficients (Kd) to evaluate leaching potential .

- Metabolite Profiling: Use LC-MS to identify degradation products in simulated environmental conditions .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed Experimental Logs: Document reaction parameters (e.g., temperature, catalyst loading) and raw data .

- Open Data Repositories: Deposit spectral data (NMR, IR) in platforms like Zenodo or ChemRxiv for transparency .

- Blind Testing: Collaborate with independent labs to validate synthetic routes or analytical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。